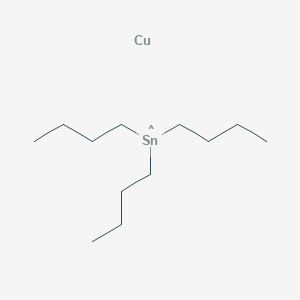
CID 85346124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 85346124 is a useful research compound. Its molecular formula is C12H27CuSn and its molecular weight is 353.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These can include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to produce the final compound.
Catalytic Reactions: Catalysts are often used to speed up reactions and improve yields.
Temperature and Pressure Conditions: Specific temperatures and pressures are maintained to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This can involve:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons.
Reduction: The compound gains electrons.
Substitution: One atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions can include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol, while reduction might produce a hydrocarbon.
Applications De Recherche Scientifique
Chemical compounds like CID 85346124 can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or catalysts in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mécanisme D'action
The mechanism of action of a chemical compound involves the molecular targets and pathways it affects. This can include:
Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.
Enzyme Inhibition: The compound may inhibit the activity of enzymes, affecting metabolic pathways.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 85346124 can be identified based on their chemical structure and properties. These might include:
Structural Analogues: Compounds with similar molecular structures.
Functional Analogues: Compounds with similar biological activities.
Uniqueness
The uniqueness of this compound can be highlighted by comparing its specific properties and activities with those of similar compounds. This can include differences in:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that are not seen with similar compounds.
Propriétés
Numéro CAS |
82097-93-6 |
|---|---|
Formule moléculaire |
C12H27CuSn |
Poids moléculaire |
353.60 g/mol |
InChI |
InChI=1S/3C4H9.Cu.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |
Clé InChI |
BQXNARKRLDXPOX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


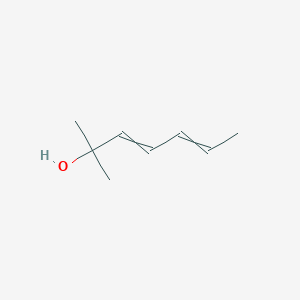

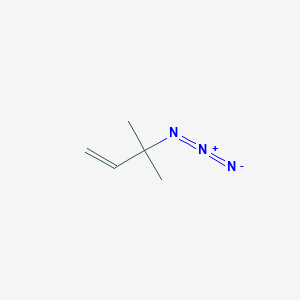
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)


![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

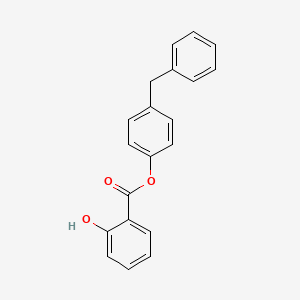
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
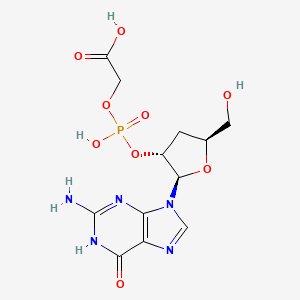
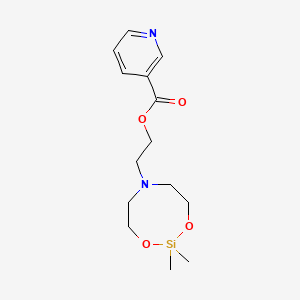
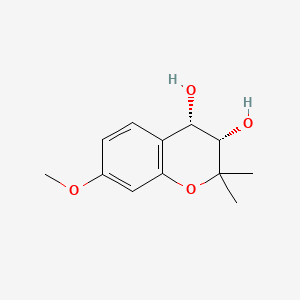
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
